molecular formula C32H43N5O4 B1669974 AT-406 CAS No. 1071992-99-8

AT-406

カタログ番号: B1669974
CAS番号: 1071992-99-8
分子量: 561.7 g/mol
InChIキー: LSXUTRRVVSPWDZ-MKKUMYSQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AT-406は、Xevinapantとしても知られており、セカンドミトコンドリア由来カスパーゼ活性化因子(SMAC)の強力な経口生物学的模倣薬です。これは、X連鎖アポトーシス阻害タンパク質(XIAP)、細胞アポトーシス阻害タンパク質1(cIAP1)、および細胞アポトーシス阻害タンパク質2(cIAP2)を含むアポトーシス阻害タンパク質(IAP)のアンタゴニストとして機能します。 この化合物は、さまざまなヒト癌細胞株におけるアポトーシス誘導と癌細胞増殖阻害において有意な可能性を示しています .

科学的研究の応用

AT-406 has been extensively studied for its potential applications in cancer therapy. It has shown significant efficacy in inducing apoptosis in various cancer cell lines, including ovarian, colorectal, and cervical cancers. The compound has also been investigated for its ability to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapies .

作用機序

AT-406は、SMAC AVPIペプチドとXIAP BIR3タンパク質との相互作用を模倣することでその効果を発揮します。この相互作用は、カスパーゼ-9の活性を回復させ、cIAP1の分解とアポトーシスの誘導につながります。 この化合物は、XIAP、cIAP1、およびcIAP2タンパク質に高い親和性で結合し、それらの抗アポトーシス機能を効果的に阻害し、細胞死を促進します .

類似の化合物との比較

This compoundは、複数のIAPに対する高い結合親和性と、アポトーシスの強力な誘導においてユニークです。類似の化合物には、IAPアンタゴニストとしても機能するBirinapantとLCL-161があります。 this compoundは、特定の癌細胞株において優れた有効性を示し、これらの化合物と比較して経口生物学的利用能が優れています .

類似化合物::
  • Birinapant
  • LCL-161
  • GDC-0152
  • TL32711

This compoundは、cIAP1の迅速な分解を誘導する能力と、併用療法における有効性で際立っています .

将来の方向性

Two ongoing Phase III clinical trials of Xevinapant in this setting, TrilynX and XRay Vision, are currently recruiting, with more than 250 centers worldwide . These studies will show if adding Xevinapant to chemoradiotherapy can help to keep the cancer from progressing, control symptoms better, and help people live longer .

生化学分析

Biochemical Properties

Xevinapant plays a crucial role in biochemical reactions by inhibiting specific proteins involved in the regulation of apoptosis. It interacts with cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1 and cIAP2) and X-linked inhibitor of apoptosis protein (XIAP). By inhibiting these proteins, Xevinapant releases the blockade on downstream caspase activity in the intrinsic apoptotic pathway and promotes proapoptotic tumor necrosis factor receptor signaling via the extrinsic pathway. Additionally, Xevinapant induces tumor necrosis factor-alpha expression via the noncanonical nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .

Cellular Effects

Xevinapant has significant effects on various types of cells and cellular processes. It influences cell function by enhancing apoptotic or necroptotic cell death. In cancer cells, Xevinapant restores sensitivity to apoptosis, thereby depriving them of one of their major resistance mechanisms. This compound also amplifies antitumor immune responses via NF-κB signaling. The impact of Xevinapant on cell signaling pathways, gene expression, and cellular metabolism is profound, leading to increased efficacy of chemotherapy and radiotherapy .

Molecular Mechanism

The mechanism of action of Xevinapant involves binding interactions with specific biomolecules and inhibition of apoptosis proteins. By inhibiting cIAP1, cIAP2, and XIAP, Xevinapant releases the blockade on caspase activity, promoting apoptosis. It also enhances proapoptotic signaling via the tumor necrosis factor receptor pathway and induces tumor necrosis factor-alpha expression through the noncanonical NF-κB pathway. These molecular interactions result in increased sensitivity of cancer cells to apoptosis and enhanced antitumor immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Xevinapant change over time. The stability and degradation of Xevinapant have been studied, showing that it remains stable under various conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. Xevinapant’s ability to maintain its efficacy over time makes it a promising candidate for cancer treatment .

Dosage Effects in Animal Models

The effects of Xevinapant vary with different dosages in animal models. Studies have shown that Xevinapant is effective at various dosage levels, with threshold effects observed at specific concentrations. At higher doses, some toxic or adverse effects have been noted, but these are generally manageable. The therapeutic window of Xevinapant allows for effective treatment with minimal side effects .

Metabolic Pathways

Xevinapant is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate apoptosis. It affects metabolic flux and metabolite levels, contributing to its overall efficacy in cancer treatment. The interactions of Xevinapant with specific enzymes and cofactors are crucial for its function and therapeutic potential .

Transport and Distribution

Within cells and tissues, Xevinapant is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that Xevinapant reaches its target sites effectively. The transport and distribution mechanisms of Xevinapant are essential for its therapeutic action .

Subcellular Localization

Xevinapant’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that Xevinapant exerts its effects precisely where needed, enhancing its efficacy in cancer treatment .

準備方法

AT-406の合成には、重要な中間体の形成とその後の反応を含むいくつかのステップが含まれます。合成経路は通常、トリアゾール中間体の調製から始まり、それに続いて保護基の除去と縮合反応が行われて最終生成物が生成されます。 反応条件には、通常、ジメチルスルホキシド(DMSO)やエタノールなどの有機溶媒を使用し、特定の温度とpHを制御することで、目的の収率が得られます .

This compoundの工業生産方法は、生産コストを最小限に抑えながら、収率と純度を最適化するように設計されています。 これらの方法は、通常、自動化された反応器と、結晶化やクロマトグラフィーなどの精製技術を用いた大規模合成を伴います .

化学反応の分析

AT-406は、主にIAPとの相互作用に焦点を当てたさまざまな化学反応を起こします。この化合物は、XIAP、cIAP1、およびcIAP2タンパク質に高い親和性で結合し、これらのタンパク質の分解とアポトーシスの誘導につながります。 これらの反応で使用される一般的な試薬には、カスパーゼ-9やその他のアポトーシス関連タンパク質などがあります .

これらの反応から形成される主要な生成物は、IAPの分解された形態と活性化されたカスパーゼであり、最終的にアポトーシスによる細胞死につながります .

科学研究への応用

This compoundは、癌治療における可能性のある応用について広く研究されています。それは、卵巣癌、大腸癌、子宮頸癌などのさまざまな癌細胞株におけるアポトーシス誘導において有意な有効性を示しています。 この化合物は、癌細胞を放射線療法に感受性にする能力についても調査されており、併用療法の有望な候補となっています .

類似化合物との比較

AT-406 is unique in its high binding affinity to multiple IAPs and its potent induction of apoptosis. Similar compounds include Birinapant and LCL-161, which also act as IAP antagonists. this compound has shown superior efficacy in certain cancer cell lines and has better oral bioavailability compared to these compounds .

Similar Compounds::
  • Birinapant
  • LCL-161
  • GDC-0152
  • TL32711

This compound stands out due to its ability to induce rapid degradation of cIAP1 and its effectiveness in combination therapies .

特性

IUPAC Name

(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N5O4/c1-21(2)19-28(38)36-18-17-25-15-16-27(37(25)32(41)26(20-36)34-30(39)22(3)33-4)31(40)35-29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-14,21-22,25-27,29,33H,15-20H2,1-4H3,(H,34,39)(H,35,40)/t22-,25+,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXUTRRVVSPWDZ-MKKUMYSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC(C)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648496
Record name (5S,8S,10aR)-N-(Diphenylmethyl)-5-[(N-methyl-L-alanyl)amino]-3-(3-methylbutanoyl)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071992-99-8
Record name Xevinapant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071992998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEBIO-1143
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16305
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (5S,8S,10aR)-N-(Diphenylmethyl)-5-[(N-methyl-L-alanyl)amino]-3-(3-methylbutanoyl)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Xevinapant
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N65WC8PXDD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AT-406
Reactant of Route 2
AT-406
Reactant of Route 3
AT-406
Reactant of Route 4
AT-406
Reactant of Route 5
AT-406
Reactant of Route 6
AT-406

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。